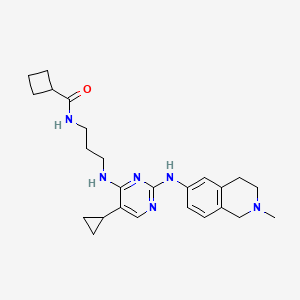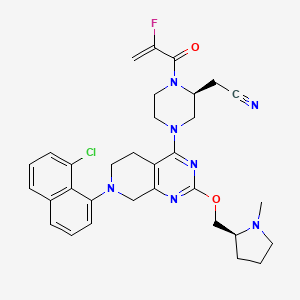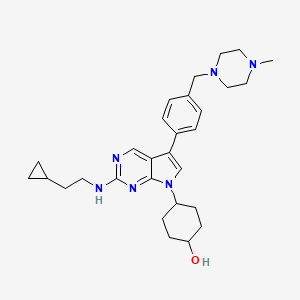
NAcM-COV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAcM-COV is a specific, irreversible small molecule inhibitor targeting N-Acetyl-UBE2M interaction with DCN1 with IC50 of 28 nM.
Scientific Research Applications
Real-Time Synthetic Aperture Radar Automatic Target Recognition
The Nonlinear Analysis Cosparse Model (NACM) has been effectively applied in real-time Synthetic Aperture Radar (SAR) for automatic target recognition (ATR). This model enhances sparse feature extraction and selection, making it more efficient than traditional sparse representation models. It uses a task-driven learning framework for adaptive learning of classifiers along with feature regularization, proving effective in benchmarks for real-time ATR applications (Wen, Hou, Wu, & Jiao, 2018).
Image Classification
NAcM-COV, as a nonlinear analysis cosparse model, has demonstrated significant improvements in image classification. It extracts unique feature vectors efficiently and incorporates domain knowledge and task-oriented information into the features. This model stands out for achieving competitive classification accuracies while reducing time complexities in training and testing phases (Wen, Hou, & Jiao, 2017).
properties
CAS RN |
2089293-81-0 |
|---|---|
Product Name |
NAcM-COV |
Molecular Formula |
C28H35F3N4O2 |
Molecular Weight |
516.6092 |
IUPAC Name |
N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide |
InChI |
InChI=1S/C28H35F3N4O2/c1-4-9-20(3)34-16-14-24(15-17-34)35(19-21-10-6-7-13-25(21)33-26(36)5-2)27(37)32-23-12-8-11-22(18-23)28(29,30)31/h5-8,10-13,18,20,24H,2,4,9,14-17,19H2,1,3H3,(H,32,37)(H,33,36) |
InChI Key |
YLLQDHVRMFOGBL-UHFFFAOYSA-N |
SMILES |
C=CC(NC1=CC=CC=C1CN(C2CCN(C(CCC)C)CC2)C(NC3=CC=CC(C(F)(F)F)=C3)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NAcM-COV; NAcM COV; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)
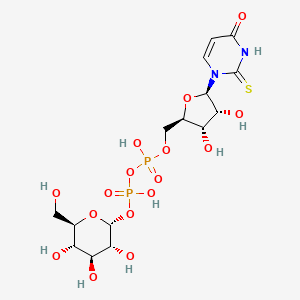
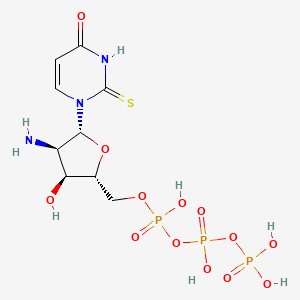
![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)
![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)
